Cas no 21255-17-4 (7-Methoxy-2-phenylquinoline)

7-Methoxy-2-phenylquinoline is a quinoline derivative characterized by a methoxy group at the 7-position and a phenyl substituent at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which serves as a key intermediate in the development of bioactive molecules. Its quinoline core offers stability and versatility, while the methoxy and phenyl groups enhance its potential for further functionalization. The compound is typically utilized in studies involving fluorescence, ligand design, and heterocyclic chemistry. High-purity grades are available for research applications, ensuring reproducibility in synthetic and analytical workflows.
7-Methoxy-2-phenylquinoline structure
7-Methoxy-2-phenylquinoline structure
Product Name:7-Methoxy-2-phenylquinoline
CAS No:21255-17-4
MF:C16H13NO
MW:235.280524015427
MDL:MFCD07644630
CID:1037991
PubChem ID:12118459
Update Time:2025-06-15

7-Methoxy-2-phenylquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-Methoxy-2-phenylquinoline
    • 2-Phenyl-7-methoxyquinoline
    • 21255-17-4
    • SB69895
    • DA-19536
    • DTXSID10477880
    • SCHEMBL3463591
    • 2-phenyl-7-methoxy-quinoline
    • MDL: MFCD07644630
    • Inchi: 1S/C16H13NO/c1-18-14-9-7-13-8-10-15(17-16(13)11-14)12-5-3-2-4-6-12/h2-11H,1H3
    • InChI Key: VVXMXOYGZPFMOK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=CC=C(C3C=CC=CC=3)N=C2C=1

Computed Properties

  • Exact Mass: 235.099714038g/mol
  • Monoisotopic Mass: 235.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 22.1Ų

7-Methoxy-2-phenylquinoline Pricemore >>

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7-Methoxy-2-phenylquinoline Related Literature

Additional information on 7-Methoxy-2-phenylquinoline

Professional Introduction to Compound with CAS No. 21255-17-4 and Product Name: 7-Methoxy-2-phenylquinoline

7-Methoxy-2-phenylquinoline, identified by the Chemical Abstracts Service registry number CAS No. 21255-17-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 7-Methoxy-2-phenylquinoline, particularly the presence of a methoxy group at the 7-position and a phenyl ring at the 2-position, contribute to its unique chemical properties and biological interactions.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, chloroquine and quinine, both derived from natural sources, have been widely used for their antimalarial properties. The introduction of substituents such as methoxy and phenyl groups into the quinoline ring can modulate its pharmacological profile, leading to compounds with enhanced efficacy or novel mechanisms of action. 7-Methoxy-2-phenylquinoline is no exception, and its chemical modifications make it a promising candidate for further investigation in drug discovery.

Recent research has highlighted the potential of quinoline derivatives as inhibitors of various enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The methoxy group in 7-Methoxy-2-phenylquinoline can influence electronic distribution and hydrogen bonding capabilities, while the phenyl ring provides additional sites for interaction with biological targets. These structural elements have been exploited to develop compounds with improved binding affinities and selectivity.

One area where 7-Methoxy-2-phenylquinoline has shown promise is in the development of anticancer agents. Quinoline derivatives have been reported to exhibit inhibitory effects on kinases and other enzymes that are crucial for cancer cell proliferation and survival. Studies have demonstrated that modifications at the 7-position of the quinoline ring can enhance binding to specific protein targets, leading to potent antitumor activity. For instance, derivatives with electron-withdrawing groups at this position have been found to disrupt key signaling pathways in cancer cells.

In addition to its anticancer potential, 7-Methoxy-2-phenylquinoline has also been investigated for its antimicrobial properties. The quinoline moiety is known to interfere with bacterial DNA replication and transcription, making it an effective scaffold for developing antibiotics. The presence of both methoxy and phenyl groups in 7-Methoxy-2-phenylquinoline may further enhance its ability to interact with bacterial enzymes, providing a broader spectrum of activity against resistant strains.

The synthesis of 7-Methoxy-2-phenylquinoline involves multi-step organic reactions that typically begin with the condensation of an appropriate phenol derivative with a suitable aldehyde or ketone under basic conditions. The methoxy group can be introduced through nucleophilic substitution reactions or by protecting group strategies during synthesis. The final product is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to ensure its purity and structural integrity.

From a computational chemistry perspective, the molecular modeling of 7-Methoxy-2-phenylquinoline has provided valuable insights into its binding interactions with biological targets. Quantum mechanical calculations have been used to predict the electronic structure and reactivity of this compound, helping researchers design more effective derivatives. Molecular dynamics simulations have also been employed to study the conformational flexibility of 7-Methoxy-2-phenylquinoline, which is essential for understanding its behavior in biological systems.

The pharmacokinetic properties of 7-Methoxy-2-phenylquinoline are another critical aspect that has been explored in recent studies. Absorption, distribution, metabolism, and excretion (ADME) studies have been conducted to evaluate how this compound is processed within the body. These studies help in optimizing dosages and delivery methods to maximize therapeutic efficacy while minimizing side effects. For example, modifications to improve solubility or metabolic stability can significantly enhance the bioavailability of 7-Methoxy-2-phenylquinoline.

In conclusion,7-Methoxy-2-phenylquinoline (CAS No. 21255-17-4) represents a fascinating compound with diverse potential applications in medicine. Its unique structural features make it a valuable scaffold for developing new drugs targeting various diseases. Ongoing research continues to uncover novel therapeutic uses for this compound, underscoring its importance in modern pharmaceutical development.

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